N-Boc-N-ethylethylenediamine-d5
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Overview
Description
N-Boc-N-ethylethylenediamine-d5: is a deuterium-labeled derivative of N-Boc-N-ethylethylenediamine. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the ethyl group. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and environmental analysis. The compound’s molecular formula is C9H15D5N2O2, and it has a molecular weight of 193.30 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-Boc-N-ethylethylenediamine-d5 typically involves the following steps:
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Protection of Ethylenediamine: The initial step involves the protection of ethylenediamine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting ethylenediamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
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Deuteration: The next step involves the introduction of deuterium atoms. This is typically done by reacting the Boc-protected ethylenediamine with deuterated ethyl iodide (CD3CD2I) in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
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Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound in high purity .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: N-Boc-N-ethylethylenediamine-d5 can undergo nucleophilic substitution reactions. For example, the Boc group can be removed under acidic conditions to yield the free amine.
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Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Potassium carbonate or sodium hydroxide can be used in substitution reactions.
Major Products:
Deprotected Amine: Removal of the Boc group yields N-ethylethylenediamine-d5.
Substituted Derivatives: Depending on the reagents used, various substituted derivatives can be synthesized.
Scientific Research Applications
Chemistry:
Isotope Labeling: N-Boc-N-ethylethylenediamine-d5 is used as an isotope-labeled building block in organic synthesis. It helps in tracing reaction pathways and studying reaction mechanisms.
Biology:
Metabolic Studies: The compound is used in metabolic research to study the in vivo behavior of drugs and other biologically active molecules. The deuterium labeling allows for precise tracking using mass spectrometry.
Medicine:
Diagnostic Imaging: Isotope-labeled compounds like this compound are used in diagnostic imaging techniques such as positron emission tomography (PET) to study metabolic processes and diagnose diseases.
Industry:
Environmental Analysis: The compound is used as a standard in environmental pollutant detection.
Mechanism of Action
The mechanism of action of N-Boc-N-ethylethylenediamine-d5 is primarily related to its role as an isotope-labeled compound. The deuterium atoms in the molecule do not significantly alter its chemical reactivity but allow for precise tracking in various analytical techniques. The compound interacts with molecular targets and pathways in a manner similar to its non-deuterated counterpart, N-Boc-N-ethylethylenediamine .
Comparison with Similar Compounds
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N-Boc-ethylenediamine: This compound lacks the ethyl group and deuterium labeling. It is used in similar applications but does not offer the same level of precision in tracking studies.
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N-Boc-N-methylethylenediamine: This compound has a methyl group instead of an ethyl group. It is used in organic synthesis but has different reactivity and applications compared to N-Boc-N-ethylethylenediamine-d5.
Uniqueness:
This compound is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical studies. The presence of the Boc protecting group also allows for selective reactions and easy removal under mild conditions .
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-(1,1,2,2,2-pentadeuterioethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7,10H2,1-4H3/i1D3,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCORMRJHUSHORI-RPIBLTHZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCN)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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